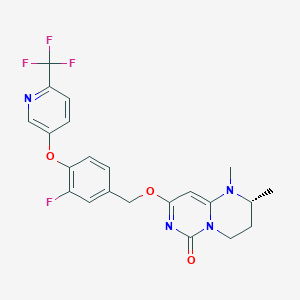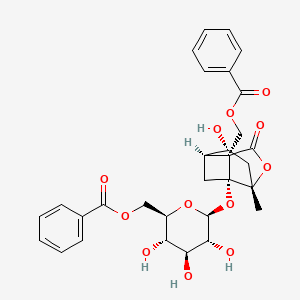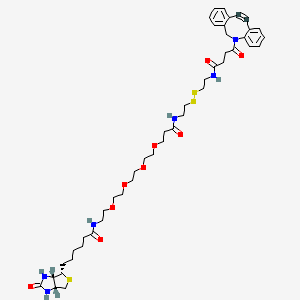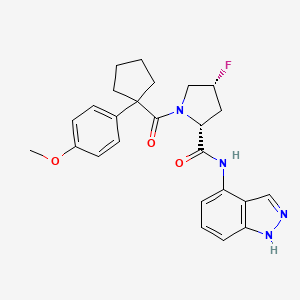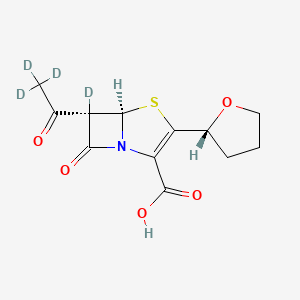
6-Dehydroxy 6-oxo faropenem-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Dehydroxy 6-oxo faropenem-d4 is a stable isotope-labeled compound with the molecular formula C12 D4 H9 N O5 S and a molecular weight of 287.325 . It is a derivative of faropenem, a beta-lactam antibiotic known for its broad-spectrum antibacterial activity . The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of faropenem.
准备方法
The synthesis of 6-Dehydroxy 6-oxo faropenem-d4 involves multiple steps, including the incorporation of deuterium atoms to achieve the desired isotope labelingIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
6-Dehydroxy 6-oxo faropenem-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful for studying its metabolic pathways.
Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound under different conditions.
Substitution: Substitution reactions, particularly involving the beta-lactam ring, are crucial for understanding the compound’s interaction with bacterial enzymes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Dehydroxy 6-oxo faropenem-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of faropenem.
Biology: Employed in biological studies to investigate the interaction of faropenem with bacterial enzymes and its mechanism of action.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of faropenem in the body.
Industry: Applied in the development of new antibiotics and the optimization of existing ones by providing insights into the metabolic pathways of faropenem
作用机制
The mechanism of action of 6-Dehydroxy 6-oxo faropenem-d4 is similar to that of faropenem. It inhibits the synthesis of bacterial cell walls by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for bacterial cell wall synthesis .
相似化合物的比较
6-Dehydroxy 6-oxo faropenem-d4 can be compared with other beta-lactam antibiotics, such as:
Penicillin: Both compounds inhibit bacterial cell wall synthesis, but faropenem has a broader spectrum of activity and is more resistant to beta-lactamase degradation.
Cephalosporins: Similar to faropenem, cephalosporins also inhibit cell wall synthesis, but they differ in their chemical structure and spectrum of activity.
Carbapenems: Faropenem is a member of the carbapenem class, which is known for its broad-spectrum activity and resistance to beta-lactamase enzymes.
The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of faropenem .
属性
分子式 |
C12H13NO5S |
|---|---|
分子量 |
287.33 g/mol |
IUPAC 名称 |
(5R,6S)-6-deuterio-7-oxo-3-[(2R)-oxolan-2-yl]-6-(2,2,2-trideuterioacetyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h6-7,11H,2-4H2,1H3,(H,16,17)/t6-,7+,11-/m1/s1/i1D3,7D |
InChI 键 |
FYGIRZDFDNYWPZ-NMFNSTGUSA-N |
手性 SMILES |
[2H][C@]1([C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)C(=O)C([2H])([2H])[2H] |
规范 SMILES |
CC(=O)C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


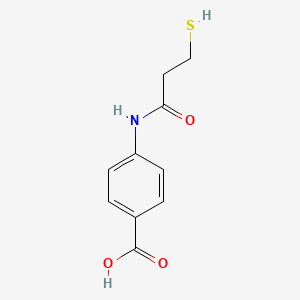
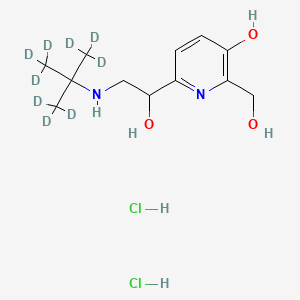

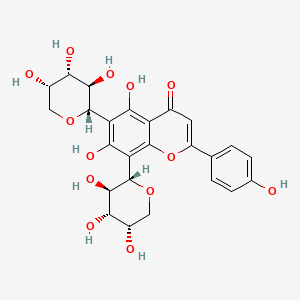
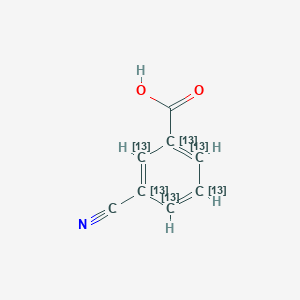
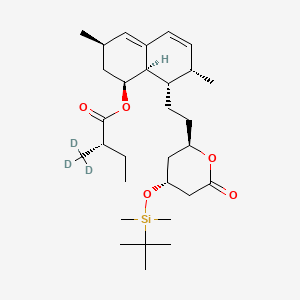
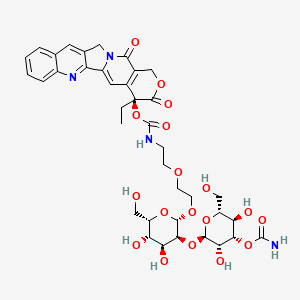
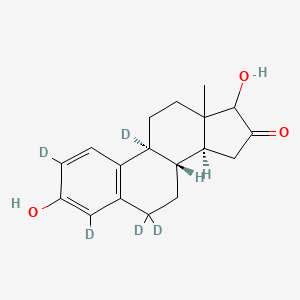
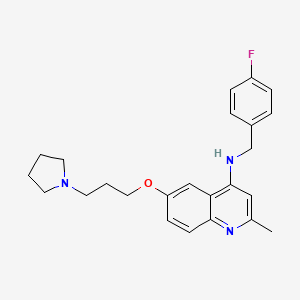
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
